
Methyl (R)-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate is a compound that belongs to the class of azasilolidines. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound’s structure includes a silicon atom, making it part of the organosilicon compounds, which are known for their unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate typically involves the reaction of a suitable amine with a silicon-containing reagent under controlled conditions. One common method involves the use of tert-butyl chloroformate (Boc-Cl) to introduce the Boc protecting group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Free amine after removal of the Boc group.
Substitution: Various substituted azasilolidines depending on the nucleophile used.
科学研究应用
Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further chemical reactions. The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile intermediate in organic synthesis. The pathways involved in its reactions often include nucleophilic attack, oxidation, and reduction processes.
相似化合物的比较
Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate can be compared with other similar compounds such as:
Methyl ®-1-Boc-3,3-dimethyl-1,3-azetidine-5-carboxylate: Similar structure but with a different ring size, leading to variations in reactivity and stability.
Methyl ®-1-Boc-3,3-dimethyl-1,3-thiazolidine-5-carboxylate: Contains sulfur instead of silicon, resulting in different chemical properties and applications.
Methyl ®-1-Boc-3,3-dimethyl-1,3-oxazolidine-5-carboxylate:
The uniqueness of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate lies in its silicon atom, which imparts distinct properties such as increased thermal stability and resistance to hydrolysis compared to its sulfur and oxygen analogs.
属性
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3,3-dimethyl-1,3-azasilolidine-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4Si/c1-12(2,3)17-11(15)13-8-18(5,6)7-9(13)10(14)16-4/h9H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZRCXPHATHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C[Si](CC1C(=O)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
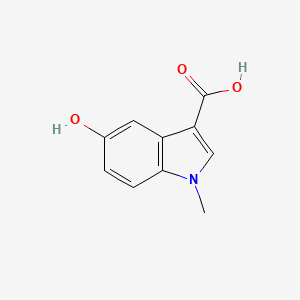
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
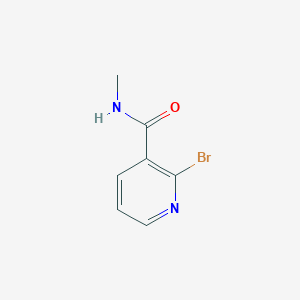
![2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)
![(S)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B15330568.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
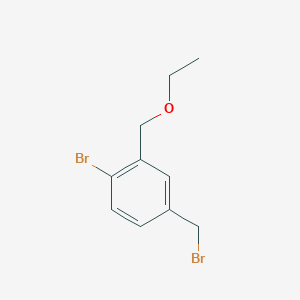
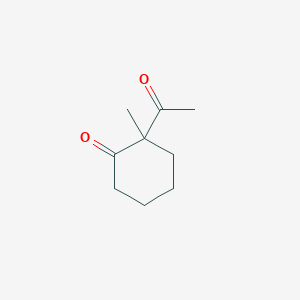
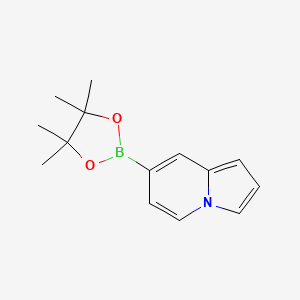
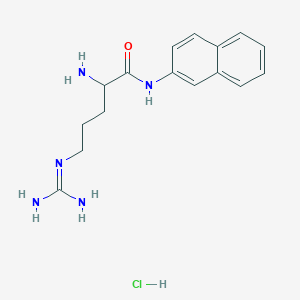
![Methyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15330615.png)
![1,2-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15330619.png)
![5-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330624.png)
